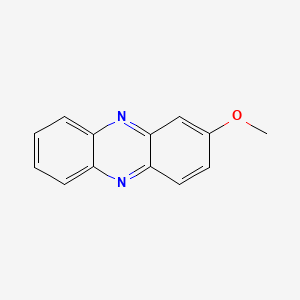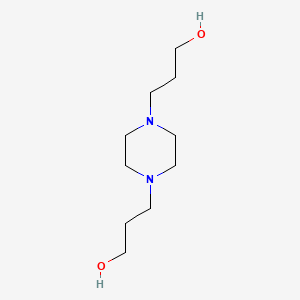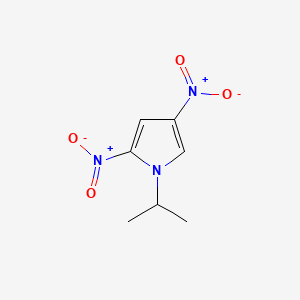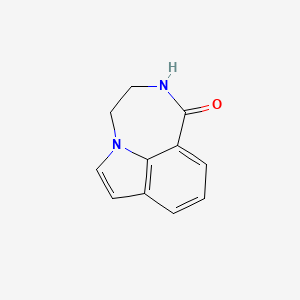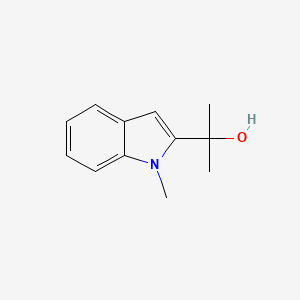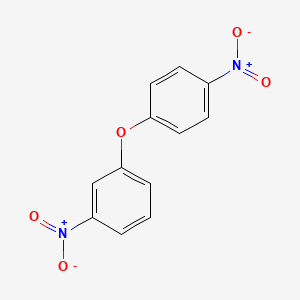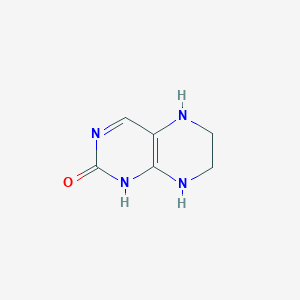
5,6,7,8-Tetrahydropteridin-2(1H)-one
Vue d'ensemble
Description
5,6,7,8-Tetrahydropteridin-2(1H)-one, also known as BH4, is a cofactor that plays a crucial role in several biological processes. Its chemical structure consists of a pteridine ring, a p-aminobenzoic acid moiety, and a hydroxymethyl group. BH4 is involved in the biosynthesis of neurotransmitters, nitric oxide, and phenylalanine, and it is also a critical component in the regulation of endothelial function.
Mécanisme D'action
5,6,7,8-Tetrahydropteridin-2(1H)-one acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. 5,6,7,8-Tetrahydropteridin-2(1H)-one is required for the conversion of phenylalanine to tyrosine, the conversion of tyrosine to dopamine and norepinephrine, and the conversion of arginine to nitric oxide. 5,6,7,8-Tetrahydropteridin-2(1H)-one also plays a role in the regulation of endothelial function by modulating the activity of endothelial nitric oxide synthase.
Biochemical and Physiological Effects
5,6,7,8-Tetrahydropteridin-2(1H)-one deficiency has been linked to several biochemical and physiological effects, including reduced neurotransmitter synthesis, impaired nitric oxide synthesis, and increased oxidative stress. 5,6,7,8-Tetrahydropteridin-2(1H)-one supplementation has been shown to improve endothelial function, reduce oxidative stress, and improve symptoms in patients with Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5,6,7,8-Tetrahydropteridin-2(1H)-one has several advantages for lab experiments, including its stability and availability. 5,6,7,8-Tetrahydropteridin-2(1H)-one is also relatively easy to synthesize and purify. However, 5,6,7,8-Tetrahydropteridin-2(1H)-one can be expensive, and its effects can be difficult to measure accurately.
Orientations Futures
Future research on 5,6,7,8-Tetrahydropteridin-2(1H)-one should focus on its potential therapeutic applications in the treatment of neurological and cardiovascular diseases. 5,6,7,8-Tetrahydropteridin-2(1H)-one supplementation should be investigated further for its potential to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease. The role of 5,6,7,8-Tetrahydropteridin-2(1H)-one in the regulation of neurotransmitter synthesis should also be investigated further, particularly in the context of depression and schizophrenia. In addition, the development of 5,6,7,8-Tetrahydropteridin-2(1H)-one analogs with improved stability and bioavailability should be explored.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydropteridin-2(1H)-one has been extensively studied for its role in several biological processes, such as neurotransmitter synthesis, nitric oxide synthesis, and phenylalanine metabolism. 5,6,7,8-Tetrahydropteridin-2(1H)-one deficiency has been linked to several diseases, including phenylketonuria, Parkinson's disease, and cardiovascular disease. 5,6,7,8-Tetrahydropteridin-2(1H)-one supplementation has been shown to improve endothelial function and reduce oxidative stress in patients with cardiovascular disease. 5,6,7,8-Tetrahydropteridin-2(1H)-one has also been investigated for its potential therapeutic applications in the treatment of depression, schizophrenia, and Alzheimer's disease.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1H-pteridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h3,7H,1-2H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKVWQSMVGHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633812 | |
| Record name | 5,6,7,8-Tetrahydropteridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28898-09-1 | |
| Record name | 5,6,7,8-Tetrahydropteridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine](/img/structure/B3350533.png)
![4-Methoxypyrido[2,3-d]pyrimidine](/img/structure/B3350543.png)
